molecular formula C8H6BrFO3 B14027158 2-Bromo-4-fluoro-3-methoxybenzoic acid

2-Bromo-4-fluoro-3-methoxybenzoic acid

Cat. No.: B14027158
M. Wt: 249.03 g/mol
InChI Key: ZTEKBDYLZIQYGU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a methoxybenzoic acid is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:

    Preparation of the precursor: Synthesis of 3-methoxybenzoic acid.

    Bromination: Introduction of bromine to the aromatic ring.

    Fluorination: Introduction of fluorine to the aromatic ring.

    Purification: Crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation Products: Esters or ketones derived from the carboxylic acid group.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-Bromo-4-fluoro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the methoxy group.

    4-Fluoro-3-methoxybenzoic acid: Similar structure but lacks the bromine atom.

    2-Bromo-3-methoxybenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-Bromo-4-fluoro-3-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methoxybenzoic acid

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

ZTEKBDYLZIQYGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)C(=O)O)F

Origin of Product

United States

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